4-((2-Ethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one

Description

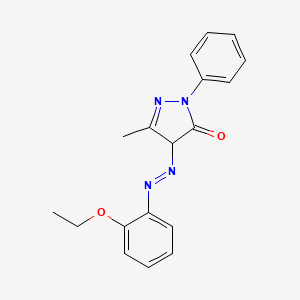

4-((2-Ethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is an azo-functionalized pyrazolone derivative. Its structure comprises a pyrazolone core substituted with a phenyl group at position 2, a methyl group at position 5, and a 2-ethoxyphenylazo group at position 2.

Properties

CAS No. |

67969-66-8 |

|---|---|

Molecular Formula |

C18H18N4O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C18H18N4O2/c1-3-24-16-12-8-7-11-15(16)19-20-17-13(2)21-22(18(17)23)14-9-5-4-6-10-14/h4-12,17H,3H2,1-2H3 |

InChI Key |

LOLWANDOFSMIGV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of azo-pyrazolone compounds typically involves two main steps:

The target compound features an azo group linked to a 2-ethoxyphenyl ring, attached to the pyrazolone nucleus at the 4-position.

Preparation of the Pyrazolone Core

The pyrazolone nucleus, 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one, is generally synthesized by cyclization of hydrazines with β-ketoesters or β-diketones.

- Typical procedure:

- React phenylhydrazine with ethyl acetoacetate under reflux conditions in an acidic or neutral medium.

- This yields 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as the core intermediate.

- Reaction conditions:

- Solvent: Ethanol or glacial acetic acid

- Temperature: Reflux (approx. 80-100 °C)

- Time: 2-6 hours depending on scale and catalyst presence

This method is well-documented in the literature and offers high yields with simple work-up procedures.

Azo Coupling Reaction

The azo linkage is introduced by coupling the pyrazolone with a diazonium salt derived from 2-ethoxyaniline:

Step 1: Diazotization of 2-ethoxyaniline

- 2-Ethoxyaniline is treated with sodium nitrite (NaNO2) in acidic conditions (HCl) at low temperature (0-5 °C) to form the diazonium salt.

Step 2: Coupling with pyrazolone

- The diazonium salt is then reacted with the pyrazolone core in a mildly alkaline medium (pH ~7-9) to form the azo compound at the 4-position of the pyrazolone ring.

- The reaction is typically conducted at 0-5 °C to maintain diazonium salt stability.

-

- Solvent: Water or water-ethanol mixture

- Temperature: 0-5 °C for diazotization, room temperature to 5 °C for coupling

- pH: Controlled to prevent decomposition of diazonium salt and optimize coupling

This azo coupling method is classical and widely used for synthesizing azo dyes and azo-pyrazolone derivatives.

Catalytic and Green Chemistry Approaches

Recent research has explored environmentally friendly catalysts and solvent systems for pyrazolone and azo dye synthesis:

While these methods have been reported for related pyrazolone derivatives, they provide potential routes for synthesizing the target azo-pyrazolone compound with improved efficiency and sustainability.

Summary Table of Preparation Methods

Research Data and Results

- The azo coupling yields are generally high (>80%) with pure products obtained by filtration and recrystallization.

- Melting point of similar compounds (e.g., 2,4-dihydro-4-[(2-methoxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one) is around 166-167 °C, indicating thermal stability.

- Spectroscopic analysis (UV-Vis, IR, NMR) confirms azo linkage and pyrazolone structure in synthesized products.

- Catalytic methods reduce reaction times from hours to minutes and minimize hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

4-((2-Ethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

Reduction: Sodium dithionite in an aqueous medium.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Corresponding amines with the azo group reduced to amine groups.

Substitution: Substituted aromatic compounds with various functional groups introduced.

Scientific Research Applications

4-((2-Ethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-((2-Ethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varying Arylazo Substituents

The 4-position substitution on the pyrazolone ring significantly influences properties. Key analogs include:

Key Observations :

- Electron-donating groups (e.g., methoxy in ) improve solubility but may reduce thermal stability.

- Electron-withdrawing groups (e.g., Cl in ) enhance stability and reactivity toward electrophilic substitution.

- The ethoxy group in the target compound offers moderate polarity, making it suitable for applications requiring a balance between solubility and lipophilicity.

Pyrazolone Derivatives with Non-Azo Substituents

Substitutions at the 4-position other than azo groups lead to distinct properties:

4-Benzoyl Derivative

- Structure : 4-Benzoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one ().

- Synthesis : Reacted with benzoyl chloride in dioxane .

4-Amino Derivative

- Structure: 4-Amino-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one ().

- Properties: The amino group enables hydrogen bonding, enhancing solubility and interaction with biological targets (e.g., enzyme active sites).

4-Benzylidene Derivatives

- Example : (4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one ().

- Properties : Conjugated benzylidene groups extend π-systems, altering UV-Vis absorption. Such derivatives are explored as fluorescent probes .

Comparison with Target Compound :

- Azo derivatives (target) exhibit stronger absorption in visible light (azo chromophore) compared to benzylidene or benzoyl analogs.

- Amino and benzoyl derivatives are more reactive in nucleophilic or condensation reactions, whereas azo groups favor electrophilic substitution.

Bioactivity Comparison

- Antioxidant Activity : 4-(Substituted)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives (e.g., 5a–5n in ) showed significant radical scavenging activity. Substitutions with electron-donating groups (e.g., -OCH₃) enhanced activity .

- Antimicrobial Potential: Thiadiazole- and benzothiazole-functionalized pyrazolones () demonstrated antimicrobial properties, likely due to heterocyclic moieties interacting with bacterial enzymes .

Biological Activity

4-((2-Ethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one, also known by its CAS number 67969-66-8, is a synthetic compound belonging to the class of azo dyes. Its structure features an azo group (-N=N-) linking an ethoxyphenyl moiety to a pyrazolone derivative, which is known for various biological activities. This article explores the biological activities associated with this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is . Key physical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 306.36 g/mol |

| Density | 1.24 g/cm³ |

| Melting Point | 166–167 °C |

| Boiling Point | 505.3 °C |

| Flash Point | 259.4 °C |

Antimicrobial Properties

Research has indicated that azo compounds, including derivatives similar to this compound, exhibit significant antimicrobial activity. A study highlighted that various azo compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Antitumor Activity

Azo compounds have been investigated for their antitumor potential. For instance, a review of natural azo compounds isolated from fungi and plants demonstrated notable antitumor activities across different cell lines. The structure–activity relationship (SAR) analysis suggests that modifications in the azo linkage and substituents can enhance cytotoxicity against cancer cells .

The biological activity of azo compounds often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. In particular, the activation of signaling pathways such as JNK (c-Jun N-terminal kinase) has been noted in studies involving related compounds . This pathway is crucial for mediating stress responses and apoptosis in cells exposed to oxidative stress.

Case Studies

- Anticancer Effects : A study on related pyrazolone derivatives indicated that they could inhibit proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis through ROS generation and JNK pathway activation .

- Antimicrobial Efficacy : Azo derivatives have been tested against multiple bacterial strains, showing significant inhibition at varying concentrations. For example, one study reported that certain azo compounds demonstrated MIC (Minimum Inhibitory Concentration) values lower than those of conventional antibiotics .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore its full pharmacological potential. Future studies should focus on:

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.

- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?

The synthesis typically involves azo coupling between diazotized 2-ethoxyaniline and 5-methyl-2-phenyl-3H-pyrazol-3-one. Key steps include:

- Diazotization : Treat 2-ethoxyaniline with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

- Coupling : React the diazonium salt with the pyrazolone under alkaline conditions (pH 7–9) in aqueous ethanol.

- Optimization : Control temperature (ambient for coupling), stoichiometry (1:1 molar ratio), and solvent polarity to minimize side products. Yields >70% are achievable with careful pH monitoring .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

- Spectroscopy :

- Crystallography : Use single-crystal X-ray diffraction (CCD area-detector) with SHELXL refinement. Space group P21/c and absorption correction (SADABS) are typical for monoclinic systems .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data on tautomerism be resolved?

Discrepancies arise from solid-state vs. solution-state behavior :

- X-ray : Captures the dominant tautomer in crystals (e.g., hydrazone form stabilized by intramolecular H-bonding).

- NMR/UV-Vis : Reflects dynamic equilibria in solution.

Resolution :

Q. What computational approaches predict electronic properties and reactivity?

- DFT : Calculate frontier orbitals (HOMO-LUMO) to identify reactive sites. For this compound, the azo group and pyrazolone carbonyl are electrophilic hotspots.

- Molecular Electrostatic Potential (MEP) : Maps show negative charge density on oxygen/nitrogen atoms, guiding hydrogen-bonding interactions.

- Solvent Effects : Polarizable Continuum Model (PCM) simulates solvation, revealing enhanced polarity in DMSO .

Q. How can biological activity be systematically evaluated in vitro?

- Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2) based on structural analogs with anti-inflammatory activity .

- Assays :

- Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with DMSO vehicle controls.

- Dose-Response : Test 1–100 µM concentrations; include positive controls (e.g., celecoxib) .

Q. What strategies address low reproducibility in synthetic yields?

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted diazonium salt).

- Process Variables :

- Degas solvents to prevent oxidative decomposition.

- Optimize coupling time (2–4 hrs) to balance conversion vs. side reactions.

- Scale-Up : Maintain turbulent mixing and controlled cooling to ensure homogeneity .

Data Analysis & Experimental Design

Q. How should researchers design experiments to probe photostability?

- Accelerated Testing : Expose solutions to UV light (365 nm) and monitor degradation via HPLC.

- Quantum Yield Calculation : Use potassium ferrioxalate actinometry to correlate photon absorption with decomposition rates.

- Structural Insights : Compare with azo dyes (e.g., PIGMENT ORANGE 13) prone to trans→cis isomerization .

Q. What statistical methods validate crystallographic data quality?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.